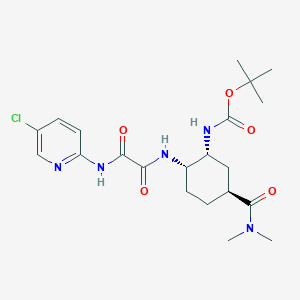

![molecular formula C16H14N2O2 B1421434 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde CAS No. 1235441-31-2](/img/structure/B1421434.png)

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde

Descripción general

Descripción

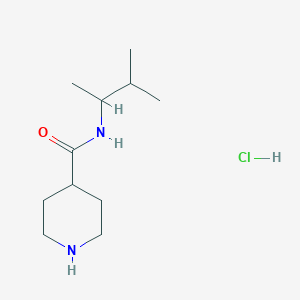

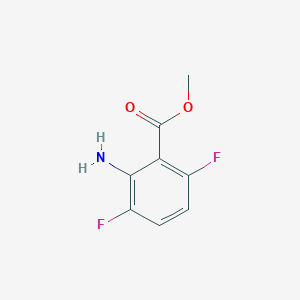

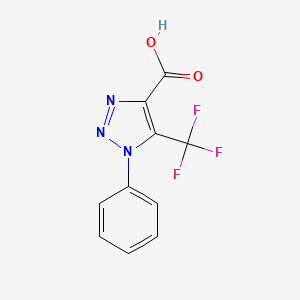

“4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde” is a unique chemical compound with the empirical formula C16H14N2O2 and a molecular weight of 266.29 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=CC1=CC=C (C=C1)OCC2=CN3C (C (C)=CC=C3)=N2 . This indicates that the compound contains a benzaldehyde group (O=CC1=CC=C(C=C1)) linked to an 8-methylimidazo[1,2-a]pyridin-2-yl group via a methoxy bridge. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación

Pd(II) Complexes Synthesis and Catalytic Activity

- Application : This study involves synthesizing a pincer type ONN tridentate Schiff base ligand, closely related to the compound , and its application in catalytic activities, specifically the Suzuki-Miyaura reaction (Shukla et al., 2021).

Synthesis of Heterocycles

- Application : Research demonstrates the synthesis of heterocyclic compounds using related benzaldehyde derivatives. This process includes the transformation of compounds and their aromatization, which is significant in chemical synthesis (Dzvinchuk, 2007).

Aluminum and Zinc Quinolates Synthesis

- Application : The study discusses the synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol derived from a similar benzaldehyde compound. The research explores their spectroscopic, thermal, and optical properties (Barberis & Mikroyannidis, 2006).

Synthesis of Masked Aldehyde Functionality Heterocycles

- Application : This paper shows the use of a compound analogous to "4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde" in the efficient synthesis of heterocycles with masked or unmasked aldehyde functionality. The focus is on cyclocondensation reactions with bifunctional heteronucleophiles (Mahata et al., 2003).

Oxidation Kinetics and Mechanisms

- Application : Investigating the oxidation of benzaldehyde and its derivatives, including compounds similar to the one , the study delves into the formation of carboxylic acids and proposes a suitable mechanism based on observed kinetics (Malik, Asghar, & Mansoor, 2016).

Condensation Mechanisms Study

- Application : Theoretical studies of the condensation reaction of 4-pyridinecarboxaldehyde with aminobenzoic acids, which are structurally similar to the compound , providing insights into molecular properties and reaction mechanisms (Arsene, Coropceanu, & Purcel, 2022).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified under GHS07. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-3-2-8-18-9-14(17-16(12)18)11-20-15-6-4-13(10-19)5-7-15/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGJECVVIDDPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

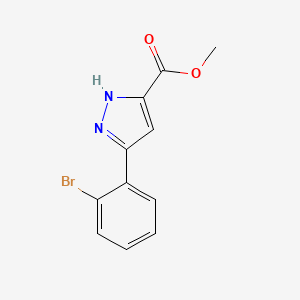

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)